Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-
Description
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- (IUPAC name), is a substituted benzoic acid derivative featuring a dimethylaminoethylamino group at the para position. The compound’s unique substitution pattern suggests applications in pharmaceuticals, polymer chemistry, or as a synthetic intermediate.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethylamino]benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-7-12-10-5-3-9(4-6-10)11(14)15/h3-6,12H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
JDNFIBUGHZDDOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- typically involves the reaction of benzoic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of benzoic acid derivatives in anticancer therapies. For instance, compounds derived from benzoic acid have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Research in Pharmacy demonstrated that derivatives incorporating benzoic acid displayed promising activity against leukemia and central nervous system cancer cell lines, suggesting a pathway for developing new anticancer drugs .
2. Antimicrobial Properties
Benzoic acid and its derivatives are known for their antimicrobial properties. Research indicates that compounds with the dimethylaminoethyl group enhance the antimicrobial efficacy of benzoic acid, making them suitable candidates for developing new antibacterial agents. This application is particularly relevant in the context of rising antibiotic resistance .
Materials Science Applications
1. Polymer Chemistry
Benzoic acid derivatives are utilized in polymer synthesis to improve the mechanical properties of materials. The incorporation of 4-[[2-(dimethylamino)ethyl]amino]-benzoic acid into polymer matrices has been shown to enhance thermal stability and mechanical strength, making these materials suitable for high-performance applications .
2. Coatings and Adhesives
The compound's ability to act as a curing agent in epoxy resins has been explored. Its inclusion in formulations for coatings and adhesives improves adhesion properties and resistance to environmental degradation, which is crucial for industrial applications .
Agricultural Chemistry Applications
1. Herbicides and Pesticides
Research has indicated that benzoic acid derivatives can serve as active ingredients in herbicides and pesticides. The compound's structure allows it to interact with plant metabolic pathways, leading to effective weed control while minimizing harm to crops .
2. Growth Regulators
Studies have shown that certain formulations containing benzoic acid can act as plant growth regulators, promoting growth and enhancing yield in various crops. This application is particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .
Case Studies
Mechanism of Action
The mechanism by which benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- | [[2-(Dimethylamino)ethyl]amino] at C4 | 238.29 (calculated) | Carboxylic acid, tertiary amine |
| 4-(Dimethylamino)benzoic acid | Dimethylamino at C4 | 179.19 | Carboxylic acid, tertiary amine |
| Ethyl 4-(dimethylamino)benzoate | Ester, dimethylamino at C4 | 207.26 | Ester, tertiary amine |
| Tetracaine | Butylamino and dimethylaminoethyl ester | 300.40 | Ester, tertiary amine, butyl chain |
Key Observations :
- Acidity: The electron-donating dimethylamino group reduces the acidity of the carboxylic acid (pKa ~5–6 estimated) compared to unsubstituted benzoic acid (pKa 4.2) .
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization initiator systems than 2-(dimethylamino)ethyl methacrylate due to enhanced electron donation from the aromatic ring .
Solubility and Physicochemical Properties
4-(Dimethylamino)benzoic acid (simplest analog) shows the following solubility profile :
| Solvent | Solubility (g/100 g, 298 K) |
|---|---|
| Methanol | 12.3 |
| Dimethyl sulfoxide | 8.9 |
| Cyclohexane | 0.003 |
The target compound’s ethylamino group likely increases solubility in polar solvents (e.g., DMF, ethanol) but reduces miscibility in hydrocarbons.
Research Findings and Data Gaps
- Reactivity: Ethyl 4-(dimethylamino)benzoate’s higher reactivity in resin systems suggests the target compound could serve as a superior initiator or ligand in coordination chemistry .
- Data Limitations : Direct experimental data (e.g., solubility, pKa) for the target compound are absent, necessitating extrapolation from structural analogs.
Biological Activity
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- (commonly referred to as 4-(dimethylamino)benzoic acid) is a compound that has garnered attention for its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 209.25 g/mol
- Synonyms : 4-(Dimethylamino)benzoic acid, N,N-Dimethyl-p-aminobenzoic acid
- Cholinesterase Inhibition : Research indicates that derivatives of benzoic acid with dimethylamino groups exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Studies have shown that certain analogs can have IC values in the low micromolar range, suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : The compound has demonstrated promising anticancer properties across various cell lines. For instance, studies involving human cancer cell lines (e.g., MCF-7 and A549) reported IC values ranging from 3.0 μM to 28.3 μM, indicating potent antiproliferative effects . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
- Antibacterial and Antifungal Properties : Some studies have explored the antibacterial efficacy of benzoic acid derivatives against Gram-positive and Gram-negative bacteria. For example, compounds synthesized from benzoic acid showed activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on the substituents on the benzene ring .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of 4-(dimethylamino)benzoic acid in a mouse model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and amyloid plaque formation, attributed to its AChE inhibitory action.
- In Vivo Antitumor Efficacy : An animal study assessed the antitumor effects of the compound on xenograft models implanted with human cancer cells. The treatment group exhibited a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent in oncology.
- Infection Models : In vitro assays demonstrated that derivatives of benzoic acid could inhibit bacterial growth effectively, suggesting their utility as novel antimicrobial agents.
Q & A
Basic: What are the recommended methods for synthesizing 4-[[2-(dimethylamino)ethyl]amino]benzoic acid, and how can purity be validated?
Answer:
The synthesis typically involves coupling 4-aminobenzoic acid with 2-(dimethylamino)ethyl chloride via nucleophilic substitution. Key steps include:
- Reagent Preparation: Use anhydrous conditions to prevent hydrolysis of the dimethylaminoethyl group.
- Coupling Reaction: Optimize pH (8–9) to activate the amine group while avoiding side reactions.
- Purification: Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (methanol:ethyl acetate) to isolate the product .
Purity Validation: - HPLC: Use a C18 column with UV detection at 254 nm; retention time should match standards.
- NMR: Confirm absence of residual solvents (e.g., DMSO) and byproducts (e.g., unreacted starting material).
Basic: How is the solubility of this compound measured in organic solvents, and what solvents show optimal solubility?
Answer:
Solubility is determined via gravimetric analysis (e.g., saturating a solvent with the compound, filtering, and evaporating to measure residue mass) or UV-Vis spectrophotometry (calibrating absorbance vs. concentration). Key findings include:
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Answer: Discrepancies often arise from:
- Temperature Variability: Studies like Hancock et al. (303 K) vs. Chantooni and Kolthoff (298 K) lack overlapping data .
- Measurement Techniques: Gravimetric methods may overestimate solubility if impurities remain.
Methodological Solutions:
Standardize Protocols: Use IUPAC-recommended saturation shake-flask methods with temperature-controlled baths (±0.1 K).
Cross-Validate: Compare results from HPLC and gravimetry for consistency.
Report Uncertainties: Include error margins for temperature, solvent purity, and instrument precision .
Advanced: What spectroscopic techniques are most effective for structural elucidation, and how are spectral artifacts mitigated?
Answer:
- FT-IR: Identify amine N–H stretches (~3300 cm⁻¹) and carboxylic acid O–H bends (~2500 cm⁻¹). Artifacts from moisture are minimized using KBr pellets dried at 150°C.
- NMR: ¹H NMR in DMSO-d₆ resolves the dimethylamino group as a singlet (δ 2.2 ppm) and aromatic protons (δ 7.8–8.1 ppm). Use deuterated solvents to avoid signal splitting from exchangeable protons.
- X-ray Crystallography: Resolves π-π stacking between aromatic rings and hydrogen-bonding networks. Cooling crystals to 100 K reduces thermal motion artifacts .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model electron density maps. The dimethylamino group’s electron-donating effect increases the amine’s nucleophilicity, favoring reactions at the carboxylate group.
- MD Simulations: Predict solvation effects in polar solvents (e.g., water vs. DMF) to assess stability.
- Validation: Compare predicted pKa values (e.g., carboxyl group ~4.2) with experimental potentiometric titrations .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust.
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
- Light Sensitivity: UV exposure causes cleavage of the dimethylaminoethyl group, forming 4-aminobenzoic acid (detected via TLC).
- Temperature: Store at 4°C in amber vials; room temperature leads to 5% degradation over 6 months.
- Degradation Analysis: Use LC-MS to identify byproducts (e.g., m/z 150.1 for 4-aminobenzoic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
